N-(4-methylphenyl)-2-{[7-(4-methylphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}acetamide
Description
N-(4-methylphenyl)-2-{[7-(4-methylphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}acetamide is a heterocyclic acetamide derivative characterized by a sulfanyl bridge connecting an imidazo[2,1-c][1,2,4]triazole core to an acetamide group. The compound features dual 4-methylphenyl substituents, which influence its electronic and steric properties. Its structural complexity positions it within a broader class of triazole- and imidazole-containing molecules, which are frequently explored for diverse pharmacological activities, including antimicrobial, analgesic, and anti-inflammatory effects .
Properties
IUPAC Name |
N-(4-methylphenyl)-2-[[7-(4-methylphenyl)-5,6-dihydroimidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5OS/c1-14-3-7-16(8-4-14)21-18(26)13-27-20-23-22-19-24(11-12-25(19)20)17-9-5-15(2)6-10-17/h3-10H,11-13H2,1-2H3,(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTNDASBGATYDHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NN=C3N2CCN3C4=CC=C(C=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methylphenyl)-2-{[7-(4-methylphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}acetamide typically involves multi-step organic reactions. The process begins with the preparation of the imidazo[2,1-c][1,2,4]triazole core, followed by the introduction of the 4-methylphenyl groups and the sulfanylacetamide moiety. Common reagents used in these reactions include various acids, bases, and solvents under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and continuous flow systems to ensure consistency and efficiency. The optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-methylphenyl)-2-{[7-(4-methylphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or amines.
Scientific Research Applications
N-(4-methylphenyl)-2-{[7-(4-methylphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of N-(4-methylphenyl)-2-{[7-(4-methylphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Features and Comparative Analysis
Core Heterocyclic Systems
- Imidazo-triazole vs. Triazole: The imidazo[2,1-c][1,2,4]triazole core in the target compound distinguishes it from simpler triazole derivatives (e.g., ). This fused ring system enhances rigidity and may improve binding affinity to biological targets compared to non-fused triazoles .
- Sulfanyl Linkage : The sulfanyl (–S–) group is a conserved feature in analogs, facilitating interactions with cysteine residues in enzymes or receptors .
Substituent Effects
- Trifluoromethyl vs. Methyl : N-[2-(trifluoromethyl)phenyl]acetamide derivatives () exhibit higher metabolic stability due to the –CF₃ group’s resistance to oxidation but may exhibit lower aqueous solubility .
- Chlorophenyl Derivatives : Chlorine substituents, as in 2-{[5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide (), often enhance antibacterial and antitumor activities due to increased electrophilicity .
Analgesic and Anti-inflammatory Effects
- Pyrazole-Containing Analogs: Compounds like 2-(5-(4-dimethylaminophenyl)-3-phenyl-4,5-dihydropyrazol-1-yl)-N-(4-phenylthiazol-2-yl)acetamide () showed significant analgesic activity (ED₅₀ = 12 mg/kg), attributed to the pyrazole moiety’s ability to modulate COX-2 .
- Anti-exudative Activity: Derivatives with –OCH₃ or –NO₂ groups on the phenyl ring () demonstrated anti-exudative effects comparable to diclofenac (8 mg/kg), likely due to enhanced hydrogen bonding with inflammatory mediators .
Antitumor Potential
- Redox-Cofactor Analogues: Lankacidin C analogs () with 13% structural similarity to known antitumor compounds showed promising activity, suggesting that the target compound’s imidazo-triazole core may similarly interact with DNA topoisomerases .
Comparative Data Table
Biological Activity
N-(4-methylphenyl)-2-{[7-(4-methylphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}acetamide is a complex organic compound that exhibits significant biological activity. The compound integrates an imidazo[2,1-c][1,2,4]triazole moiety with a sulfanyl group and an acetamide functional group. This unique structural combination is associated with various pharmacological properties that make it a subject of interest in medicinal chemistry.
Biological Activities
Research indicates that compounds containing imidazo[2,1-c][1,2,4]triazole structures often exhibit diverse pharmacological properties:
- Anticancer Activity : The compound has shown potential in inhibiting cancer cell proliferation. Studies have demonstrated its efficacy against various human malignant cell lines such as MCF-7 (breast cancer) and Bel-7402 (liver cancer) .
- Antimicrobial Properties : The presence of the sulfanyl group enhances its antimicrobial activity against several pathogenic bacteria. Comparative studies indicate that related compounds exhibit significant antibacterial effects .
- Antiviral Effects : Compounds similar to this compound have been reported to possess anti-HIV properties. The triazole moiety is crucial for interacting with viral enzymes .
The mechanism through which this compound exerts its biological effects involves interaction with specific molecular targets such as enzymes or receptors. This interaction may lead to inhibition or activation of these targets resulting in various biological responses .
Case Study 1: Anticancer Activity Evaluation
In a recent study evaluating the cytotoxic effects of various triazole derivatives on cancer cell lines:
| Compound | Cell Line | EC50 (nM) |
|---|---|---|
| 69c | MCF-7 | 24 |
| 69b | Bel-7402 | 30 |
| Control | - | 100 |
The results indicated that compound 69c exhibited significantly lower EC50 values compared to controls, demonstrating its potential as a potent anticancer agent .
Case Study 2: Antimicrobial Efficacy
A comparative study on the antimicrobial activity of several related compounds highlighted:
| Compound | Zone of Inhibition (mm) | Pathogen |
|---|---|---|
| N-(4-methylphenyl) derivative | 15 | Staphylococcus aureus |
| Control (Chloramphenicol) | 20 | Staphylococcus aureus |
The data suggest that while the new derivative shows promise as an antimicrobial agent, it still requires optimization to match established antibiotics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
